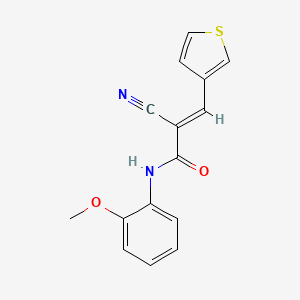![molecular formula C23H25N3O7 B5309132 N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5309132.png)
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine, also known as MNA-715, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide belongs to the class of acryloyl peptides and is known for its ability to inhibit the activity of enzymes that play a crucial role in the progression of certain diseases.
作用机制
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine works by inhibiting the activity of enzymes that are involved in the degradation of extracellular matrix proteins, such as MMPs. These enzymes play a crucial role in the progression of various diseases, including cancer and inflammatory diseases. By inhibiting the activity of these enzymes, N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine prevents the degradation of extracellular matrix proteins and reduces the progression of these diseases.
Biochemical and Physiological Effects:
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine inhibits the activity of MMPs and reduces the invasion and migration of cancer cells. In animal models of rheumatoid arthritis, N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to reduce joint inflammation and damage. Furthermore, N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to have a low cytotoxicity profile, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine is its ability to inhibit the activity of enzymes that play a crucial role in the progression of various diseases. This makes it a promising therapeutic agent for the treatment of cancer, inflammatory diseases, and other diseases that involve the degradation of extracellular matrix proteins. However, one of the limitations of N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine is its high cost of synthesis, which may limit its widespread use in research.
未来方向
There are several future directions for the research on N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine. One of the major areas of research is in the development of more efficient and cost-effective synthesis methods. This would make N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine more accessible for research and potentially for clinical use. Another area of research is in the identification of other enzymes that N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine can inhibit, which could expand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine in clinical trials for the treatment of various diseases.
合成方法
The synthesis of N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine involves the use of solid-phase peptide synthesis (SPPS) technique. This technique involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the protection of the amino and carboxyl groups of the amino acids to prevent unwanted reactions and the removal of these protecting groups after peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
科学研究应用
N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has shown promising results in inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Inhibition of MMP activity by N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to reduce the growth and invasion of cancer cells in vitro and in vivo.
Another area of research is in the treatment of inflammatory diseases, such as rheumatoid arthritis. N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to inhibit the activity of enzymes that are involved in the degradation of extracellular matrix proteins, which are important components of joint tissues. Inhibition of these enzymes by N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine has been shown to reduce joint inflammation and damage in animal models of rheumatoid arthritis.
属性
IUPAC Name |
2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-14(2)11-20(23(29)30)25-22(28)19(13-15-5-4-6-17(12-15)26(31)32)24-21(27)16-7-9-18(33-3)10-8-16/h4-10,12-14,20H,11H2,1-3H3,(H,24,27)(H,25,28)(H,29,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGWOQYCBWREKM-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5309061.png)
![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)
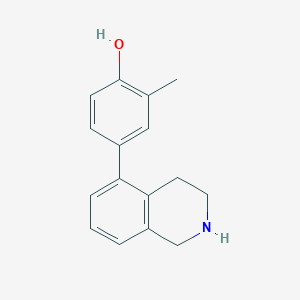
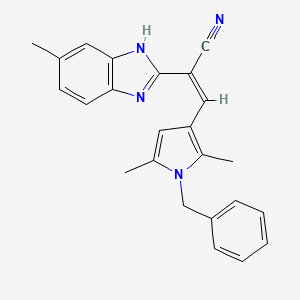
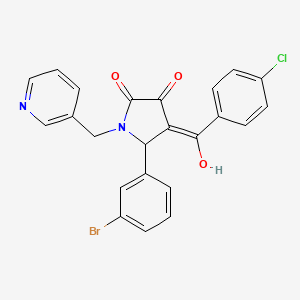
![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5309101.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)
![2-(2,3-dimethylphenoxy)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5309123.png)
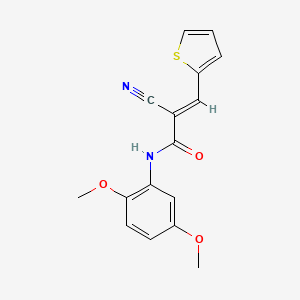
![N-(4-fluorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5309137.png)
![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)
